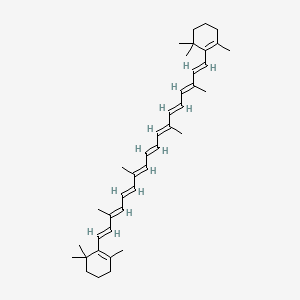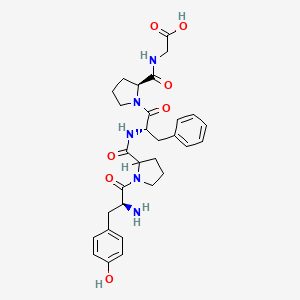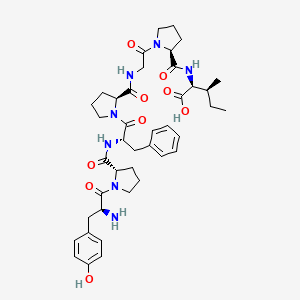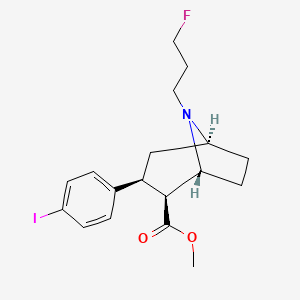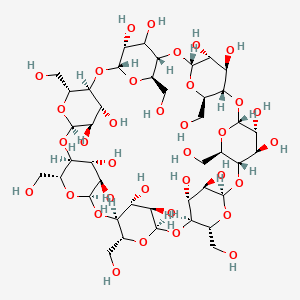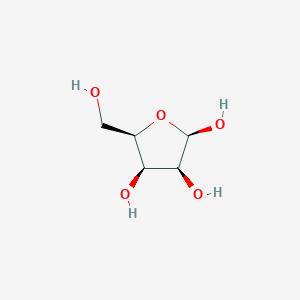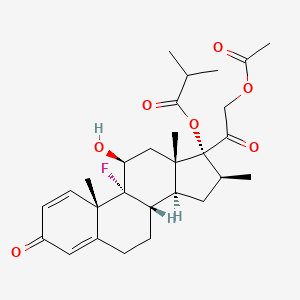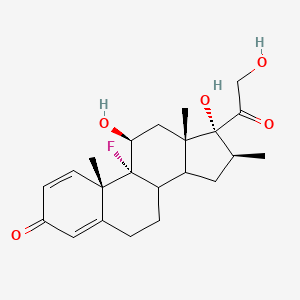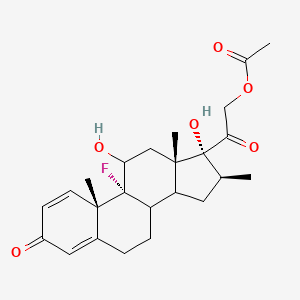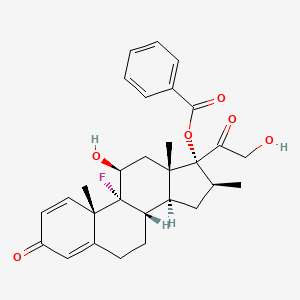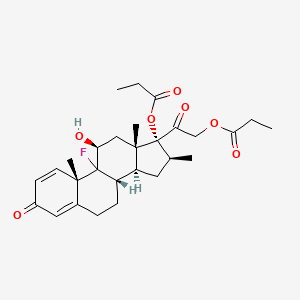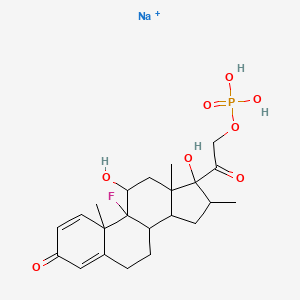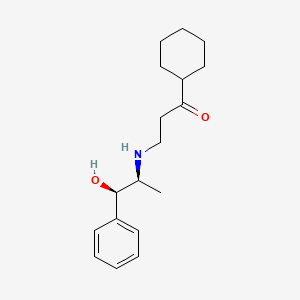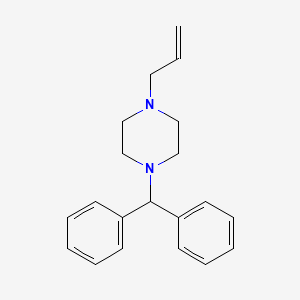![molecular formula C26H28N2O6S B1666943 4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide CAS No. 1186532-61-5](/img/structure/B1666943.png)
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide
Vue d'ensemble
Description
This compound, also known as BGC201531 , has a molecular formula of C26H28N2O6S . It is a complex organic molecule with a molecular weight of 496.6 g/mol . The structure includes a furan ring, a sulfonyl group, a carboxamide group, and a methoxy-substituted pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a furan ring which is a heterocyclic compound with a five-membered ring structure . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) . The methoxy-substituted pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, with a methoxy group (-OCH3) attached .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 496.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 8 . The exact mass and the monoisotopic mass are both 496.16680779 g/mol . The topological polar surface area is 112 Ų . The heavy atom count is 35 . The compound has a formal charge of 0 . The complexity of the compound is 794 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A study highlighted the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component related to compounds like 4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide, emphasizing its potential in targeting dopamine D2 and D3 and serotonin-3 receptors (Hirokawa, Horikawa, & Kato, 2000).
- Research on substituted indole-5-carboxamides and indole-6-carboxamides, which are structurally related, indicated their role as potent antagonists of peptidoleukotrienes, with potential applications in medical chemistry (Jacobs et al., 1993).
Kinase Inhibition and Antitumor Activities
- A study on novel 4-phenoxypyridine derivatives containing various moieties demonstrated significant in vitro inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines. This suggests possible applications of similar compounds in cancer treatment (Liu et al., 2020).
Radioligand Development for Imaging
- The synthesis of MK-1064, a compound used as a radioligand for imaging of orexin-2 receptors, indicates the use of similar compounds in developing new PET radioligands, which can be instrumental in neurological research and diagnostics (Gao, Wang, & Zheng, 2016).
Propriétés
IUPAC Name |
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.Na/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHMDXPKGMXRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[N-]C(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N2NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25209437 | |
CAS RN |
1186532-61-5 | |
| Record name | BGC-20-1531 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV7JG4XYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



